1,3-Propanediol, monomethoanesulfonate
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Overview
Description
1,3-Propanediol, monomethoanesulfonate is a chemical compound that has garnered attention due to its versatile applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of 1,3-propanediol, which is widely used in the production of polymers, cosmetics, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediol, monomethoanesulfonate can be synthesized through several methods. One common approach involves the reaction of 1,3-propanediol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, monomethoanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it back to 1,3-propanediol.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: 1,3-Propanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Propanediol, monomethoanesulfonate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of biodegradable plastics and other polymers .
Mechanism of Action
The mechanism of action of 1,3-Propanediol, monomethoanesulfonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic processes. The compound’s sulfonate group can participate in various biochemical reactions, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol: A precursor to 1,3-Propanediol, monomethoanesulfonate, widely used in polymer production.
3-Chloro-1,2-propanediol: Another derivative of propanediol, used in the manufacture of dye intermediates and as a rodent chemosterilant.
1,3-Dichloro-2-propanol: Used in organic synthesis and as an intermediate in the production of other chemicals.
Uniqueness
This compound is unique due to its sulfonate group, which imparts distinct chemical properties and reactivity compared to other propanediol derivatives. This makes it particularly useful in specific industrial and research applications where such properties are advantageous .
Properties
IUPAC Name |
3-hydroxypropyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S/c1-9(6,7)8-4-2-3-5/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIYLWSDOMVIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179337 |
Source
|
Record name | 1,3-Propanediol, monomethoanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24590-50-9 |
Source
|
Record name | 1,3-Propanediol, monomethoanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024590509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediol, monomethoanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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